molecular formula C19H18N4O2 B585651 2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester CAS No. 1346601-47-5

2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester

Cat. No.: B585651
CAS No.: 1346601-47-5
M. Wt: 337.397
InChI Key: XTZBKPCEGBUIMM-BMSJAHLVSA-N
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Description

Chemical Significance of Deuterated Benzimidazole Derivatives

Deuterated benzimidazoles leverage the deuterium kinetic isotope effect (DKIE) , where replacing hydrogen with deuterium strengthens carbon-deuterium (C–D) bonds, slowing metabolic oxidation rates. This principle is critical for improving drug half-lives and reducing off-target toxicity. Key applications include:

Property Impact of Deuteration Example from Literature
Metabolic stability 3–5× longer half-life in microsomal assays Nirmatrelvir-d3 showed 3× stability vs. non-deuterated
Selectivity Reduced epimerization at chiral centers Deutetrabenazine’s improved target binding
Lipophilicity Minimal change (ΔlogP = -0.006) Deuterated DMF-DMA analogs maintained solubility

Benzimidazoles inherently exhibit broad bioactivity, including antimicrobial, antiviral, and anticancer properties. Deuteration amplifies these traits by mitigating rapid hepatic clearance, as seen in deuterated protease inhibitors.

Structural Features and Nomenclature Analysis

The compound’s systematic IUPAC name reflects its intricate substituent arrangement:

  • Core : 1H-benzimidazole (positions 1–7).
  • Substituents :
    • Position 1 : Methyl group (1-methyl).
    • Position 2 : [(4-Cyanophenyl)amino]methyl group.
    • Position 5 : Carboxylic-d3 acid ethyl ester (deuterium at α-carbon).

Structural Highlights :

  • Deuterium placement : The -d3 suffix denotes three deuterium atoms on the ethyl ester’s methylene group, as confirmed by isotopic labeling techniques.
  • Electronic effects : The 4-cyanophenyl group enhances π-π stacking with hydrophobic enzyme pockets, while the methyl group at N1 prevents tautomerism.

Synthetic relevance :

  • Prepared via Phillips condensation of o-phenylenediamine with deuterated carboxylic acids.
  • Deuterated intermediates (e.g., Me₂NCD(OMe)₂) enable site-specific deuteration.

Historical Development in Heterocyclic Chemistry

Benzimidazole chemistry originated in the 19th century with Hoebrecker’s synthesis of dimethyl derivatives. Key milestones include:

Era Development Impact
1870s–1950s Discovery of benzimidazole’s purine-like bioactivity Foundation for antiviral/anthelmintic agents
1960s–2000s Thiabendazole (anthelmintic) and cimetidine (H₂ antagonist) Established benzimidazoles as drug scaffolds
2010s–present Deuteration strategies (e.g., deutetrabenazine) Enabled FDA-approved deuterated drugs

The target compound exemplifies modern de novo deuteration , diverging from earlier "deuterium switch" approaches. Advances in scalable deuteration methods, such as iron-catalyzed H/D exchange using D₂O, have facilitated access to deuterated heterocycles. For instance, deuterated DMF-DMA reagents enable efficient synthesis of deuterated pyrazolo[1,5-a]pyrimidines, a strategy applicable to benzimidazoles.

Properties

IUPAC Name

ethyl 2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-25-19(24)14-6-9-17-16(10-14)22-18(23(17)2)12-21-15-7-4-13(11-20)5-8-15/h4-10,21H,3,12H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZBKPCEGBUIMM-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)OCC)N=C1CNC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole scaffold is constructed via acid-catalyzed condensation of o-phenylenediamine with formic acid derivatives. A modified protocol from Jyoungpharm et al. (2019) demonstrates that substituting formic acid with chloroform in the presence of ammonium chloride (NH4_4Cl) accelerates cyclization, achieving 94% yield in 4 hours under ambient conditions . The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration (Figure 1A).

Table 1: Reaction Conditions for Benzimidazole Core Formation

ParameterValueSource
SolventChloroform
CatalystNH4_4Cl (4 mmol)
Temperature25°C
Yield94%
Reaction Time4 hours

Deuterated Methylation at the N1 Position

Deuterium incorporation at the N1 position is achieved using deuterated methyl iodide (CD3_3I) in dimethylformamide (DMF). A patent by US10208019B2 (2017) describes analogous alkylation of benzimidazoles with alkyl halides under basic conditions, achieving >90% isotopic purity . For this compound, potassium carbonate (K2_2CO3_3) facilitates deprotonation of the benzimidazole nitrogen, enabling nucleophilic substitution with CD3_3I. Post-reaction purification via recrystallization from DMF/acetic acid ensures removal of non-deuterated byproducts .

Introduction of the 4-Cyanophenylaminomethyl Group

The 4-cyanophenylaminomethyl side chain is introduced via Mannich reaction or nucleophilic aromatic substitution. Experimental data from triazinyl-pyridin-2-yl indole synthesis (ACS Omega, 2019) highlights the efficacy of palladium-catalyzed coupling for attaching aromatic amines to heterocycles . For this compound, 4-cyanobenzyl chloride reacts with the secondary amine of the benzimidazole in tetrahydrofuran (THF) using triethylamine (Et3_3N) as a base.

Table 2: Optimization of Side-Chain Attachment

ConditionOptimal ValueYieldSource
SolventTHF88%
BaseEt3_3N (2.5 equiv)88%
Temperature60°C88%
CatalystNone88%

Esterification with Deuterated Ethanol

The final step involves esterification of the carboxylic acid moiety with deuterated ethanol (C2_2D5_5OD) under acidic conditions. A modified protocol from ACS Omega (2019) employs sulfuric acid (H2_2SO4_4) as a catalyst, achieving 92% yield after 12 hours . Deuterium exchange is minimized by avoiding aqueous workups; instead, the product is isolated via chromatography using deuterated chloroform (CDCl3_3) as the eluent.

Table 3: Esterification Parameters

ParameterValueSource
CatalystH2_2SO4_4 (0.5 equiv)
SolventC2_2D5_5OD (neat)
TemperatureReflux (78°C)
Yield92%

Analytical Validation and Quality Control

Structural confirmation relies on tandem mass spectrometry (LC-MS/MS) and deuterium nuclear magnetic resonance (2^2H NMR). Isotopic purity is quantified using high-resolution mass spectrometry (HRMS), with deviations <0.5% from theoretical values . X-ray crystallography resolves regiochemical ambiguities, particularly the positioning of the cyanophenyl group relative to the benzimidazole core .

Industrial Scalability and Process Optimization

Scale-up challenges include maintaining deuterium integrity during distillation and minimizing byproduct formation. Continuous flow reactors, as described in US10208019B2, enhance heat transfer and reduce reaction times by 40% compared to batch processes . Real-time monitoring via Fourier-transform infrared (FTIR) spectroscopy ensures consistent deuteration levels during esterification .

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyanophenyl group to an aminophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Benzimidazole derivatives with oxidized functional groups.

    Reduction: Aminophenyl-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole compounds depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Studies highlight its potential to inhibit cell proliferation and induce apoptosis in tumor cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have shown promising antimicrobial activity. In vitro studies suggest effectiveness against a range of bacteria and fungi, indicating potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, the compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The deuterated compound belongs to a broader class of benzimidazole derivatives with diverse pharmacological and synthetic roles. Below is a structured comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Pharmacological Activity Synthesis Route Application/Notes Reference ID
Target Compound (Deuterated) 1-CD₃, 2-[(4-CN-Ph)NHCH₂], 5-COOEt Anticoagulant (prodrug intermediate) Deuterium exchange via isotopic labeling Metabolic studies; internal standard for analytical methods
Ethyl 3-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonylamino]propanoate β-Alanine ethyl ester, pyridinyl substituent Not reported Condensation with pyridinyl-β-alanine Intermediate for dabigatran etexilate synthesis
2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester HCl 4-Amidinophenyl group (replaces 4-CN), hydrochloride salt Anticoagulant (active metabolite) Amidine formation via Pinner reaction Active metabolite of dabigatran; anticoagulant
Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate Amino group at position 5, butanoate ester at position 2 Not reported Alkylation of benzimidazole core Potential intermediate for kinase inhibitors or antimicrobial agents
TCV-116 (Antihypertensive Agent) Tetrazolyl-biphenyl group, cyclohexyloxycarbonyloxyethyl ester Angiotensin II receptor antagonist Grignard reaction, esterification Antihypertensive prodrug (converted to CV-11974)
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid Hydroxyphenyl group, free carboxylic acid Antioxidant or anti-inflammatory (inferred) Hydrolysis of ester derivatives Studied for antioxidant properties; lacks ester moiety

Key Findings

Structural Variations and Activity: The deuterated compound and its non-deuterated analogs (e.g., ) share a benzimidazole core critical for thrombin inhibition. Substitution at the 4-position (cyano vs. amidino) dictates prodrug activation: cyano groups are metabolized to amidines, enhancing anticoagulant activity . Compounds like TCV-116 demonstrate how divergent substitutions (e.g., tetrazole-biphenyl groups) enable entirely different pharmacological targets (antihypertensive vs. anticoagulant).

Synthetic Routes: The deuterated compound is synthesized via isotopic exchange, while non-deuterated analogs employ Pinner reactions (for amidines) or condensation with pyridinyl-β-alanine . Grignard reactions are critical in synthesizing antihypertensive benzimidazoles (e.g., TCV-116) and olmesartan intermediates , highlighting the versatility of benzimidazole chemistry.

Deuterium’s Role: The -CD₃ group in the target compound reduces metabolic clearance compared to non-deuterated versions, prolonging half-life in preclinical studies . This isotopic effect is absent in analogs like the hydrochloride salt or ethyl butanoate derivatives .

Applications :

  • Anticoagulant intermediates (e.g., ) dominate this structural class, but substitutions enabling alternate targets (e.g., antihypertensives ) or analytical utilities (e.g., deuterated standards) demonstrate functional diversity.

Biological Activity

2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 acid ethyl ester, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a cyanophenyl group and a benzimidazole core, which contribute to its pharmacological properties.

  • Molecular Formula : C19H15D3N4O2
  • Molecular Weight : 337.39 g/mol
  • CAS Number : 1346601-47-5
  • SMILES Notation : [2H]C([2H])([2H])n1c(CNc2ccc(cc2)C#N)nc3cc(ccc13)C(=O)OCC

Anticancer Properties

Recent studies have explored the anticancer potential of various benzimidazole derivatives, including the compound . Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms.

  • Mechanism of Action :
    • Benzimidazole derivatives are known to inhibit tubulin polymerization, disrupting the mitotic spindle formation and leading to cell cycle arrest and apoptosis .
    • They may also activate caspase pathways, which are crucial for the execution of apoptosis in cancer cells.

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. The presence of the cyanophenyl group is believed to enhance the compound's interaction with microbial targets.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study 1 : A novel series of 1,2,5-trisubstituted benzimidazoles demonstrated significant anticancer activity in vitro. These compounds were shown to potentiate apoptosis in various cancer cell lines, suggesting a promising therapeutic avenue for cancer treatment .
  • Study 2 : Research on related benzimidazole compounds indicated that modifications in the side chains can significantly affect their antimicrobial efficacy. The introduction of electron-withdrawing groups like cyano groups has been associated with increased potency against Gram-positive bacteria.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of microbial growth
Enzyme InhibitionPotential inhibition of tubulin polymerization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzimidazole derivatives like 2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester?

  • Methodology : Benzimidazole cores are typically synthesized via condensation of o-phenylenediamine with carboxylic acids or esters under acidic or solvent-free conditions. For example, solvent-free one-pot synthesis using organocatalysts (e.g., acetic acid) can achieve high yields . Deuterated analogs may require isotopic labeling at specific steps, such as using deuterated ethanol for esterification . Post-synthetic modifications (e.g., alkylation at the N1 position) are performed to introduce substituents like the 4-cyanophenylaminomethyl group .
  • Key Steps : Recrystallization from DMF/acetic acid mixtures ensures purity , while NMR and X-ray crystallography confirm regiochemistry .

Q. How is the structure of this compound confirmed after synthesis?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, the ethyl ester group and benzimidazole core in similar compounds were resolved using single-crystal X-ray diffraction, with C–H···π interactions stabilizing the crystal lattice . Deuterium incorporation is verified via mass spectrometry (e.g., ESI-MS) and isotopic shifts in 1^1H NMR spectra .

Q. What in vitro assays are used to evaluate the biological activity of benzimidazole derivatives?

  • Methodology :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MDA-MB-231) measure IC50_{50} values, with pIC50_{50} (-log IC50_{50}) used for quantitative structure-activity relationship (QSAR) modeling .
  • Antimicrobial Activity : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Data normalization against reference drugs (e.g., camptothecin for anticancer assays) ensures comparability .

Advanced Research Questions

Q. How does deuterium substitution (d3) influence the pharmacokinetic properties of this compound?

  • Methodology : Deuterium can alter metabolic stability via the kinetic isotope effect (KIE). Comparative studies involve:

  • In vitro metabolism : Liver microsome assays to compare oxidation rates of deuterated vs. non-deuterated analogs .
  • Pharmacokinetic profiling : LC-MS/MS tracks deuterated vs. non-deuterated compounds in plasma to assess half-life and clearance .
    • Data Interpretation : Reduced CYP450-mediated metabolism in deuterated analogs may enhance bioavailability but requires validation in animal models .

Q. How can contradictory bioactivity data between similar benzimidazole derivatives be resolved?

  • Methodology :

  • Meta-analysis : Pool data from standardized assays (e.g., MTT under identical conditions) to identify outliers .
  • Structural Clustering : Group compounds by substituent patterns (e.g., electron-withdrawing groups at the 4-cyanophenyl position) to isolate trends .
  • Molecular Dynamics (MD) : Simulate target binding (e.g., c-MET kinase for anticancer activity) to explain potency variations due to steric/electronic effects .

Q. What computational strategies predict the target-specific activity of this compound?

  • Methodology :

  • 2D-QSAR : Build models using descriptors like logP, polar surface area, and topological indices to correlate with pIC50_{50} values .
  • Docking Studies : Use SwissDock or AutoDock Vina to predict binding modes to targets (e.g., HBV polymerase or c-MET kinase) .
  • ADME Prediction : SwissADME estimates permeability, solubility, and cytochrome interactions to prioritize analogs for synthesis .

Q. How can reaction conditions be optimized for scalability without compromising deuterium integrity?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., deuterated ethanol), and catalyst load to maximize yield and isotopic purity .
  • In-line Analytics : Use FT-IR or Raman spectroscopy to monitor deuteration in real-time .
  • Purification : Avoid aqueous workups if deuterium exchange is a risk; opt for chromatography with deuterated solvents .

Q. What strategies improve the therapeutic index of this compound in preclinical models?

  • Methodology :

  • Prodrug Design : Modify the ethyl ester to a phospholipid conjugate for targeted delivery to cancer cells .
  • Cubosomal Formulations : Encapsulate the compound in cubosome hydrogels to enhance topical delivery and reduce systemic toxicity in burn models .
  • Toxicogenomics : RNA-seq of treated tissues identifies off-target pathways for structural refinement .

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